2-[Methyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol
Description
2-[Methyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol (IUPAC name: 2-[methyl(pyridin-2-yl)amino]ethanol) is an aminoethanol derivative featuring a methyl group and a pyridin-2-yl-ethyl substituent on the nitrogen atom. Its molecular formula is C₈H₁₂N₂O, with a molecular weight of 152.194 g/mol . Key structural attributes include:
- A polar ethanol backbone enabling hydrogen bonding.
- A methyl group providing steric and electronic modulation.
This compound’s physicochemical properties include a boiling point of 281.2°C and density of 1.1 g/cm³, reflecting its moderate volatility and stability . Its pyridinyl group enhances solubility in polar solvents compared to purely aliphatic analogs.
Properties
IUPAC Name |
2-[methyl(1-pyridin-2-ylethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-9(12(2)7-8-13)10-5-3-4-6-11-10/h3-6,9,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHNJNCTAXWAKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Cyanoborohydride-Mediated Pathway
Reductive amination emerges as a robust method for synthesizing pyridin-2-yl-methylamine derivatives. A pivotal approach involves reacting 2-(1-pyridin-2-yl-ethylamino)-ethanol with formaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions. The reaction proceeds in methanol at room temperature, achieving yields of 82–89% after 4–6 hours. Critical steps include:
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pH Control : Maintaining a weakly acidic medium (pH 5–6) using acetic acid to protonate the amine intermediate.
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Solvent Optimization : Methanol enhances solubility of both the amine and aldehyde reactants.
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Workup : Post-reaction neutralization with NaOH, followed by ethyl acetate extraction and magnesium sulfate drying.
Table 1: Reductive Amination Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Reagent Ratio (Amine:Aldehyde) | 1:1.2 | |
| Temperature | 25°C | |
| Yield | 82–89% | |
| Purification | Column chromatography (SiO2) |
This method’s limitation lies in the handling of NaBH3CN, which requires strict moisture-free conditions.
Catalytic Alkylation Approaches
Sodium Triphenylmethyl-Catalyzed Alkylation
A patent by describes the synthesis of 2-[N-methyl-N-(2-pyridyl)amino]ethanol , a structural analog, via alkylation of 2-chloropyridine with 2-methylaminoethanol . Key innovations include:
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Catalyst : Sodium triphenylmethyl (0.1–0.3 equiv) facilitates nucleophilic substitution at the pyridine’s 2-position.
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Reaction Conditions : Toluene reflux (110°C) for 12 hours, yielding 75–80% of the intermediate.
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Downstream Processing : Williamson ether synthesis with 4-fluorobenzaldehyde under bis(trimethylsilyl)amino potassium catalysis.
Table 2: Catalytic Alkylation Efficiency
This route is notable for its scalability but requires rigorous exclusion of moisture to prevent catalyst deactivation.
Multicomponent Coupling Reactions
One-Pot Cyclodehydration Strategy
Adapting methodologies from, a three-component reaction between 2-pyridylethylamine , formaldehyde , and ethylene glycol under acidic conditions generates the target compound. The process involves:
Table 3: Multicomponent Reaction Metrics
This method reduces purification steps but necessitates precise stoichiometric control.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
2-[Methyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
Intermediate in Drug Synthesis
One of the primary applications of 2-[Methyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol is as an intermediate in the synthesis of Rosiglitazone , a medication used for managing type 2 diabetes. The compound's structure allows it to participate in various chemical reactions that lead to the formation of active pharmaceutical ingredients (APIs) targeting metabolic pathways.
Potential Therapeutic Agent
Research indicates that this compound may interact with several biomolecules, including kinases and DNA gyrase, suggesting its potential as a therapeutic agent. Docking studies have highlighted its ability to bind with enzymes such as BRAF kinase and HDAC7, which are involved in critical cellular processes like growth and metabolism. These interactions are essential for understanding the compound's mechanism of action and therapeutic potential.
Research in Metabolic Disorders
Given its role in synthesizing drugs like Rosiglitazone, this compound is being investigated for its efficacy in treating metabolic disorders. Its interactions with various biomolecules could lead to new insights into managing conditions such as diabetes and obesity.
Interaction Studies
Studies have shown that this compound can form coordination complexes with different biomolecules. This property enhances its potential use in drug development and therapeutic applications. The ability to modulate enzyme activity can lead to significant advancements in targeted therapies for various diseases.
Docking Studies
Docking studies provide insights into how this compound interacts with specific enzyme targets. For instance, interactions with BRAF kinase have implications for cancer treatment, while binding to HDAC7 suggests possible roles in epigenetic regulation. These findings underscore the importance of further research into the compound's pharmacological properties.
Case Study 1: Synthesis of Rosiglitazone
In a study examining the synthesis of Rosiglitazone, researchers utilized this compound as a key intermediate. The study highlighted the efficiency of this compound in facilitating reactions that yield high-purity Rosiglitazone suitable for clinical use.
Case Study 2: Enzyme Interaction Analysis
A separate investigation focused on the interactions between this compound and BRAF kinase. The results indicated that this compound could inhibit BRAF activity, suggesting potential applications in targeted cancer therapies.
Mechanism of Action
The mechanism of action of 2-[Methyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes critical differences between 2-[methyl(pyridin-2-yl)amino]ethanol and related compounds:
Key Observations:
- Molecular Weight and Boiling Point: The pyridinyl-substituted compound exhibits a higher boiling point than 2-(methylamino)ethanol due to increased molecular weight and aromatic π-system interactions .
- Substituent Effects: The methoxyethyl group in ’s compound enhances hydrophilicity, favoring solubility in polar solvents like ethanol and DMF .
- Hydrogen Bonding: 2-(Methylamino)ethanol’s vaporization enthalpy is influenced by intramolecular hydrogen bonding (intra-HB) . The pyridinyl analog may exhibit altered HB capacity due to steric hindrance from the aromatic ring.
Biological Activity
2-[Methyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.
Chemical Structure and Properties
The compound features a pyridine ring, which is known for its ability to interact with biological targets. Its structure can be summarized as follows:
- Chemical Formula : CHNO
- Molecular Weight : 220.27 g/mol
This structure allows for significant interactions with enzymes and receptors, influencing various biological pathways.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, it demonstrated antibacterial effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 62.5 μg/mL .
- Antifibrotic Properties : Studies suggest that this compound may have anti-fibrotic effects, potentially useful in treating conditions characterized by excessive fibrosis.
- Antichlamydial Activity : Preliminary studies have indicated that derivatives of this compound can selectively inhibit Chlamydia trachomatis, making it a candidate for developing new antichlamydial drugs .
- Cytotoxicity and Selectivity : The compound has been evaluated for cytotoxicity against human cell lines, showing minimal toxicity while maintaining antimicrobial efficacy .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The pyridine moiety allows the compound to bind to active sites on various enzymes, inhibiting their function.
- Receptor Modulation : It may interact with receptors involved in inflammatory responses or microbial defense mechanisms, modulating their activity and leading to therapeutic effects.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of several pyridine derivatives, this compound was found to possess significant activity against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 |
| Pseudomonas aeruginosa | 32 |
This data underscores the potential of this compound as a broad-spectrum antimicrobial agent.
Case Study 2: Antifibrotic Activity
A recent investigation into the anti-fibrotic properties of related compounds highlighted that those with a similar structural framework exhibited reduced collagen deposition in fibroblast cultures. This suggests that this compound could be explored further for its therapeutic potential in fibrotic diseases.
Q & A
Q. What are the optimal synthetic conditions for maximizing yield of 2-[Methyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol?
- Methodological Answer : A two-step synthesis is recommended:
- Step 1 : React 2-methoxyethyl(methyl)amine with 2-bromoethanol in toluene at 100°C for 2 hours, using triethylamine as a base. Yield: 88% after drying and concentration .
- Step 2 : Purify via C18 reverse-phase chromatography (acetonitrile/water) after quenching with methanol. Monitor purity using HPLC with retention time matching standards (e.g., Thermo Scientific’s 2-(2-aminoethyl)pyridine as a reference for pyridine derivatives) .
Critical Variables : Solvent polarity, reaction time, and stoichiometric ratios of reagents.
Q. Which spectroscopic techniques validate structural integrity?
- Methodological Answer :
- NMR : Look for pyridine ring protons (δ 7.5–8.5 ppm) and ethanol -OH (broad peak at δ 1.5–2.5 ppm). Compare with NIST’s spectral data for 2-(2-aminoethyl)pyridine derivatives .
- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm. Retention time should align with synthesized standards .
- Mass Spectrometry : Expected molecular ion [M+H]+ at m/z 209.3 (calculated using PubChem’s molecular formula: C10H16N2O) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin contact (risk of reactive amino groups) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (volatile intermediates like bromoethanol) .
- Storage : Keep in amber vials at 4°C to prevent degradation (hydrolysis of the ethanolamine moiety) .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) resolve yield discrepancies in scaled-up synthesis?
- Methodological Answer :
- Variables : Test temperature (80–120°C), solvent (toluene vs. DMF), and catalyst (triethylamine vs. DBU) using a fractional factorial design .
- Example : A 2^3 design revealed toluene and triethylamine at 100°C maximize yield (88% vs. 72% with DMF) due to reduced side-product formation (e.g., N-alkylation byproducts) .
- Optimization : Response surface methodology (RSM) identifies ideal stoichiometry (1:1.05 amine:halide ratio) .
Q. What computational models predict biological target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to pyridine-sensitive enzymes (e.g., cytochrome P450). The aminoethanol side chain shows hydrogen bonding with Glu274 (binding energy: −8.2 kcal/mol) .
- QSAR : Correlate logP (calculated: 1.2) with membrane permeability (Caco-2 assay Papp = 12 × 10^−6 cm/s) .
Q. How does the aminoethanol side chain influence pharmacokinetics?
- Methodological Answer :
- Lipophilicity : The methyl-pyridine group increases logP (1.2 vs. 0.5 for non-methyl analogs), enhancing blood-brain barrier penetration (in silico prediction via SwissADME) .
- Metabolism : CYP3A4 oxidative metabolism of the ethanol moiety produces a carboxylic acid derivative (detected via LC-MS/MS in hepatic microsomes) .
Key Research Considerations
- Contradictions : Patent reports 88% yield, but scaling beyond 500 mg may require adjusted solvent ratios (DMF improves solubility but reduces yield).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
